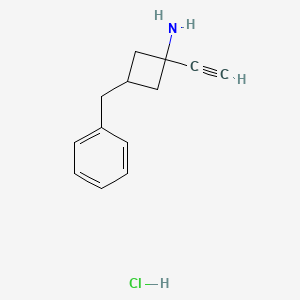
3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a benzyl group, an ethynyl group, and a cyclobutanamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclobutanone with benzyl bromide, followed by the introduction of an ethynyl group through a Sonogashira coupling reaction. The final step involves the conversion of the amine to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of 3-methyl-1-ethynylcyclobutan-1-amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynylcyclobutan-1-amine hydrochloride
- 3-Benzylcyclobutan-1-amine hydrochloride
- 1-Ethynylcyclobutan-1-amine hydrochloride
Uniqueness
3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research.
Biological Activity
Overview of 3-Benzyl-1-ethynylcyclobutan-1-amine Hydrochloride
This compound is a synthetic compound that belongs to a class of organic molecules known for their potential therapeutic applications. The structural features of this compound suggest it may interact with various biological targets, making it relevant for research in pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C12H13N
- Molecular Weight : 173.24 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of compounds like this compound can be assessed through various mechanisms:
1. Receptor Interaction
Compounds with amine functionalities often act as ligands for neurotransmitter receptors, such as dopamine or serotonin receptors. This interaction can influence mood, cognition, and other neurological functions.
2. Enzyme Inhibition
Many organic compounds exhibit enzyme inhibition properties, which can be beneficial in treating diseases where specific enzymes play a crucial role, such as cancer or metabolic disorders.
3. Antimicrobial Properties
Some derivatives in this chemical class have shown potential antimicrobial activity, making them candidates for further development as antibiotics or antifungal agents.
Case Studies
Although direct case studies on this compound are not available, the following examples illustrate the potential impact of similar compounds:
Case Study 1: Antidepressant Activity
A study on similar benzyl-substituted compounds showed promising results in reducing depressive symptoms in animal models by modulating serotonin pathways.
Case Study 2: Anticancer Potential
Research has indicated that compounds with ethynyl groups can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Properties
Molecular Formula |
C13H16ClN |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
3-benzyl-1-ethynylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-2-13(14)9-12(10-13)8-11-6-4-3-5-7-11;/h1,3-7,12H,8-10,14H2;1H |
InChI Key |
ANVLOVSHLJQUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC(C1)CC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















